molecular formula C20H16N4O3 B2501815 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251677-68-5

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2501815
CAS No.: 1251677-68-5
M. Wt: 360.373
InChI Key: LHFDUSOTVUUYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a 1,2,4-oxadiazole ring, a motif recognized for its metabolic stability and its role as a bioisostere for amides and esters, which can enhance the pharmacokinetic properties of lead compounds . Researchers can leverage this molecule as a key scaffold in developing novel therapeutic agents, particularly in oncology. The 1,2,4-oxadiazole core is present in natural products like phidianidines A and B, which show potent biological activity as selective inhibitors of the dopamine transporter (DAT) and partial agonists of the μ-opioid receptor, making this compound a valuable starting point for neuropharmacology research . Furthermore, synthetic 1,2,4-oxadiazole derivatives have demonstrated promising antitumor activity by acting as apoptosis inducers in high-throughput screening assays . This compound is offered exclusively for research applications, including but not limited to use as a standard in assay development, for screening against novel biological targets, and for structural optimization in hit-to-lead campaigns.

Properties

IUPAC Name

1-(2-methylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-14-7-5-6-10-16(14)24-12-11-23(19(25)20(24)26)13-17-21-18(22-27-17)15-8-3-2-4-9-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFDUSOTVUUYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a novel derivative of the oxadiazole and pyrazine classes, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a pyrazine ring fused with an oxadiazole moiety, which is known for its potential pharmacological activities. The presence of phenyl and o-tolyl groups enhances lipophilicity and may influence binding interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives against SARS-CoV-2. For instance, a series of 3-phenyl-1,2,4-oxadiazole derivatives were evaluated for their inhibitory activity against the main protease (Mpro) of SARS-CoV-2. One notable derivative exhibited an IC50 value of 5.27 μM , indicating potent antiviral activity .

Anticancer Properties

The biological activity of oxadiazole derivatives extends to anticancer applications. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. A specific study reported that certain oxadiazole derivatives inhibited tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been shown to interact with key enzymes involved in metabolic processes. For example, structure-activity relationship (SAR) studies have identified specific binding interactions between oxadiazole derivatives and target enzymes, providing insights into their inhibitory mechanisms .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent screening experiment involving a library of compounds, several 3-phenyl-1,2,4-oxadiazole derivatives were identified as potent inhibitors of SARS-CoV-2 Mpro. The optimization process led to the discovery of derivatives with enhanced potency due to improved binding interactions within the enzyme's active site .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive evaluation of various oxadiazole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion and broth microdilution methods to assess antimicrobial efficacy, demonstrating that modifications in the chemical structure significantly influenced biological activity .

Research Findings Summary Table

Activity Type Compound IC50 Value Mechanism
Antiviral3-Phe-Oxadiazole Derivative5.27 μMEnzyme inhibition (Mpro)
AntimicrobialVarious OxadiazolesVariesDisruption of cell wall synthesis
AnticancerSelected OxadiazolesIn vitro efficacy observedInduction of apoptosis

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 6 µg/mL against pathogens such as Clostridium difficile and Enterococcus faecium .

Antifungal Properties

Compounds containing oxadiazole rings have been investigated for their antifungal activities. In vitro tests have demonstrated that these compounds can inhibit the growth of fungi like Fusarium oxysporum, with some derivatives showing effectiveness comparable to standard antifungal agents .

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of a related oxadiazole derivative against various strains of bacteria and fungi. The compound demonstrated significant bactericidal activity with an MIC comparable to established antibiotics such as vancomycin . This highlights the potential for developing new antimicrobial agents based on this compound class.

Antifungal Activity Assessment

Another investigation focused on the antifungal properties of oxadiazole derivatives against Fusarium oxysporum. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antifungal activity compared to non-modified compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-2,3-dione Derivatives with Oxadiazole Substituents

1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione (CAS 1251631-94-3)
  • Structural Differences :
    • The oxadiazole ring is substituted with a benzodioxolyl group (electron-rich due to the fused dioxolane) instead of phenyl.
    • The aryl group at position 4 is 4-chlorophenyl (electron-withdrawing) instead of o-tolyl.
  • Physicochemical Properties :
    • Molecular weight: 424.8 g/mol (higher due to benzodioxole and chlorine).
    • Formula: C20H13ClN4O5 .
3-Benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1358320-40-7)
  • Structural Differences :
    • The core is quinazoline-2,4-dione (a fused bicyclic system) instead of pyrazine-dione.
    • Substituents include a benzyl group at position 3 and an o-tolyl-oxadiazole at position 5.
  • Physicochemical Properties :
    • Molecular weight: 410.4 g/mol .
    • Formula: C24H18N4O3 .

Key Comparison :

Property Target Compound CAS 1251631-94-3 CAS 1358320-40-7
Core Structure Pyrazine-2,3-dione Pyrazine-2,3-dione Quinazoline-2,4-dione
Oxadiazole Substituent 3-Phenyl 3-Benzodioxolyl 3-o-Tolyl
Aryl Group at Position 4 o-Tolyl 4-Chlorophenyl N/A (quinazoline core)
Molecular Weight Not Provided 424.8 g/mol 410.4 g/mol

Oxadiazole-Containing Heterocycles with Varied Cores

1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3)
  • Structural Differences :
    • Core: Piperidine instead of pyrazine-dione.
    • Substituents: 3,4-dimethoxybenzoyl (electron-donating groups) and oxadiazole-phenyl-methyl.
  • Physicochemical Properties :
    • Molecular weight: 407.46 g/mol .
    • Predicted density: 1.214 g/cm³ .
N-Cyclopropyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12f)
  • Structural Differences :
    • Core: Acetamide with a cyclopropyl group.
    • Oxadiazole substituent: p-tolyl (para-methylphenyl) instead of phenyl.
  • Physicochemical Properties :
    • Melting point: 113.8–115.2°C .
    • Purity: 94.8% (HPLC) .

Key Comparison :

Property Target Compound CAS 1775309-81-3 Compound 12f
Core Structure Pyrazine-2,3-dione Piperidine Acetamide
Oxadiazole Substituent 3-Phenyl 3-Phenyl 3-p-Tolyl
Functional Groups o-Tolyl, dione 3,4-Dimethoxybenzoyl Cyclopropyl, p-tolyloxy
Molecular Weight Not Provided 407.46 g/mol Not Provided

Q & A

Q. How can structural modifications enhance potency while reducing cytotoxicity?

  • Methodology :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target affinity without increasing lipophilicity .
  • Replace the oxadiazole methyl group with bioisosteres (e.g., triazoles) to mitigate metabolic oxidation .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateFunctionOptimal ConditionsReference
N’-benzoyl hydrazidePrecursor for oxadiazole formationReflux in POCl₃, 6–8 hours
5-(chloromethyl)-1,2,4-oxadiazoleAlkylating agentDMF, K₂CO₃, 60°C, 12 hours

Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionTechniqueReference
Polymorphism in crystallizationUse anti-solvent precipitationPXRD
Low MS sensitivityDerivatize with TFA or Na⁺ adductsHRMS with ESI+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.